molecular formula C15H21NO2 B13092876 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid

Cat. No.: B13092876
M. Wt: 247.33 g/mol
InChI Key: MWFQTSRXJJVKFN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid: is an organic compound that features a piperidine ring substituted with two methyl groups and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid typically involves the reaction of 3,5-dimethylpiperidine with phenylacetic acid under specific conditions. One common method includes:

    Step 1: Formation of the piperidine ring by cyclization of appropriate precursors.

    Step 2: Introduction of methyl groups at the 3 and 5 positions of the piperidine ring.

    Step 3: Coupling of the 3,5-dimethylpiperidine with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the phenylacetic acid moiety, converting it to the corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Phenylacetic alcohol derivatives.

    Substitution: Halogenated phenylacetic acid derivatives.

Scientific Research Applications

Chemistry: 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development targeting neurological and inflammatory conditions.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phenylacetic acid moiety can modulate enzyme activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline
  • 4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid

Uniqueness: 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of the phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid

InChI

InChI=1S/C15H21NO2/c1-11-8-12(2)10-16(9-11)14(15(17)18)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,17,18)

InChI Key

MWFQTSRXJJVKFN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(C2=CC=CC=C2)C(=O)O)C

Origin of Product

United States

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